N-(naphthalen-1-ylmethyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a complex organic compound characterized by its unique structural features, which include a piperidine ring, a naphthalene moiety, and a trifluoromethyl-pyridine substituent. This compound is classified as an amide due to the presence of the carboxamide functional group. Its molecular formula is and it has a molecular weight of 400.4 g/mol .
The synthesis of N-(naphthalen-1-ylmethyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents, solvents, and conditions (e.g., temperature, pressure) would depend on the exact synthetic route chosen, which may vary among different research groups.
The molecular structure of N-(naphthalen-1-ylmethyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide features:
The compound's structural representation can be derived from its SMILES notation: Cc1ccc2c(c1)cccc2C(C(=O)N1CCN(C(=O)C)CC1)OC(F)(F)F
, indicating its complex arrangement of atoms .
N-(naphthalen-1-ylmethyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide may participate in various chemical reactions typical for amides and piperidines:
Technical details regarding these reactions would typically involve specific catalysts, solvents, and reaction conditions tailored to optimize yield and selectivity.
The mechanism of action for N-(naphthalen-1-ylmethyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is not fully elucidated but is likely related to its interactions with biological targets such as receptors or enzymes.
The trifluoromethyl-pyridine moiety may enhance binding affinity and specificity towards certain biological targets due to its electron-withdrawing properties, which can influence electronic distributions within the molecule.
Further studies would be necessary to characterize its pharmacodynamics and pharmacokinetics through in vitro and in vivo assays.
While specific physical properties such as density and boiling point are not available, general characteristics can be inferred based on similar compounds:
Key chemical properties include:
Relevant data from chemical databases should be consulted for safety data sheets (SDS) detailing handling precautions.
N-(naphthalen-1-ylmethyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting central nervous system disorders or other therapeutic areas due to its structural similarities with known bioactive molecules.
Additionally, it may serve as a valuable intermediate in synthetic organic chemistry for producing other complex molecules with desired biological activities. Further research into its efficacy and safety profile would be essential for advancing its applications in drug development.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3